molecular formula C7H9BrOS B3106768 2-Thiopheneethanol, 4-bromo-5-methyl- CAS No. 1602973-37-4

2-Thiopheneethanol, 4-bromo-5-methyl-

Cat. No.: B3106768
CAS No.: 1602973-37-4
M. Wt: 221.12 g/mol
InChI Key: QORODKQUUCAPTL-UHFFFAOYSA-N
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Description

Contextual Significance of Thiophene (B33073) Scaffolds in Medicinal and Material Chemistry Research

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a privileged scaffold in both medicinal and material chemistry. mdpi.com Its structural and electronic properties, which are often compared to those of benzene (B151609), allow it to act as a bioisostere for the phenyl ring in many biologically active compounds. tandfonline.comresearchgate.net This substitution can lead to improved pharmacokinetic profiles and enhanced drug-receptor interactions. mdpi.com Consequently, the thiophene moiety is a core component in a wide array of FDA-approved drugs, demonstrating therapeutic potential across various disease areas, including antiviral, anticancer, anti-inflammatory, and antimicrobial applications. tandfonline.comresearchgate.netresearchgate.net

In the realm of material science, thiophene-based compounds are fundamental to the development of organic electronics. acs.org Their ability to form conjugated polymers, such as polythiophenes, makes them essential for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic solar cells. acs.orgnih.gov The chemical robustness, functional versatility, and unique optical and electronic properties of the thiophene scaffold continue to drive interdisciplinary research. acs.orgjcu.edu.au

Table 1: Selected FDA-Approved Drugs Featuring a Thiophene Moiety

Drug Name Therapeutic Class Function of Thiophene Ring
Clopidogrel Antiplatelet Agent Core scaffold, essential for activity
Olanzapine Antipsychotic Part of the thienobenzodiazepine core
Tiotropium Anticholinergic Dithienyl structure contributes to receptor binding

| Suprofen | Anti-inflammatory (NSAID) | Thiophene ring acts as a bioisostere of a phenyl group |

Strategic Role of Halogenation in Thiophene-Based Building Blocks

The process of halogenation—introducing atoms such as bromine, chlorine, or iodine onto the thiophene ring—is a critical strategy for enhancing its synthetic utility. nih.gov A halogen atom, particularly bromine, serves as a versatile "reactive handle," enabling a wide range of subsequent chemical transformations. nih.gov Halogenated thiophenes are key substrates in numerous transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Stille, Kumada, and Sonogashira reactions. jcu.edu.aursc.org

These reactions are foundational for constructing complex carbon-carbon and carbon-heteroatom bonds, allowing for the assembly of intricate molecular architectures from simpler precursors. jcu.edu.au The position of the halogen atom on the thiophene ring dictates the regioselectivity of these coupling reactions, with the C-2 and C-5 positions being particularly reactive. tandfonline.com For instance, in di-brominated thiophenes, coupling often occurs preferentially at the C-2 position. The presence of a halogen also modulates the electronic properties of the thiophene ring, influencing its reactivity and the properties of the final product. nih.gov

Table 2: Common Cross-Coupling Reactions Utilizing Brominated Thiophenes

Reaction Name Reactants Catalyst (Typical) Bond Formed
Suzuki-Miyaura Bromothiophene + Organoboron compound Palladium (e.g., Pd(PPh₃)₄) C-C
Stille Bromothiophene + Organotin compound Palladium C-C
Kumada Bromothiophene + Grignard reagent Nickel or Palladium C-C
Sonogashira Bromothiophene + Terminal alkyne Palladium and Copper C-C (sp²-sp)

| Heck | Bromothiophene + Alkene | Palladium | C-C |

Research Landscape of 2-Thiopheneethanol (B144495), 4-bromo-5-methyl- as a Versatile Synthetic Intermediate

While the broader classes of thiophene derivatives and halogenated thiophenes are well-documented, specific, detailed research focusing exclusively on 2-Thiopheneethanol, 4-bromo-5-methyl- is not extensively represented in the current body of scientific literature. However, its molecular architecture suggests significant potential as a multifunctional synthetic intermediate. An analysis of its structure allows for the prediction of its chemical reactivity and utility as a building block in organic synthesis.

The compound features three key points of functionality:

The C-4 Bromine Atom: This is the most prominent reactive site for synthetic elaboration. Its position adjacent to the methyl group makes it an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. tandfonline.comjcu.edu.au This would allow for the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents at this position, enabling the synthesis of a library of complex derivatives.

The Ethanol (B145695) Side Chain at C-2: The primary alcohol of the 2-thiopheneethanol moiety offers another site for chemical modification. It can be oxidized to the corresponding aldehyde or carboxylic acid, undergo esterification or etherification reactions, or be converted into a good leaving group (e.g., a tosylate) to facilitate nucleophilic substitution reactions.

The Thiophene Ring System: The substituted thiophene core itself, with its electron-rich nature and specific substitution pattern (bromo, methyl, and ethanol groups), provides a unique scaffold whose electronic and steric properties can be leveraged in the design of novel compounds for materials or medicinal applications.

The combination of a site for cross-coupling (the bromine atom) and a site for classical functional group interconversion (the alcohol) on a stable thiophene scaffold makes 2-Thiopheneethanol, 4-bromo-5-methyl- a theoretically versatile intermediate. It could serve as a linchpin in the synthesis of complex molecules where orthogonal reactivity is required to build different parts of the target structure in a controlled, stepwise manner. While direct experimental studies are not widely published, its potential is firmly rooted in the well-established reaction chemistry of its constituent functional groups.

Table 3: Predicted Physicochemical Properties of 2-Thiopheneethanol, 4-bromo-5-methyl-

Property Predicted Value
Molecular Formula C₇H₉BrOS
Molecular Weight 221.12 g/mol
Boiling Point ~280-300 °C (at 760 mmHg)
Density ~1.6 g/cm³

| LogP (Octanol-Water Partition) | ~2.5-3.0 |

Note: The values in this table are computationally predicted and have not been experimentally verified.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromo-5-methylthiophen-2-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrOS/c1-5-7(8)4-6(10-5)2-3-9/h4,9H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QORODKQUUCAPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)CCO)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Thiopheneethanol, 4 Bromo 5 Methyl

Retrosynthetic Approaches and Key Bond Disconnection Strategies

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, readily available starting materials. For 2-Thiopheneethanol (B144495), 4-bromo-5-methyl-, several logical bond disconnections can be proposed to guide its synthesis.

The primary disconnections for the target molecule involve the carbon-carbon bond of the ethanol (B145695) side chain, the carbon-bromine bond, and the carbon-methyl bond attached to the thiophene (B33073) core. A plausible retrosynthetic strategy is outlined below:

Disconnection of the C2-ethanol side chain: The ethanol side chain at the C2 position can be disconnected to reveal a 2-lithiated thiophene intermediate and ethylene (B1197577) oxide. This is a common and effective method for introducing hydroxyethyl (B10761427) groups onto aromatic rings. This leads to the key intermediate, 4-bromo-2-lithio-5-methylthiophene.

Disconnection of the C-Br and C-H bonds: The 4-bromo-5-methyl-2-lithiothiophene can be traced back to 4-bromo-5-methylthiophene through a lithiation step. This precursor, in turn, can be derived from 2-methylthiophene (B1210033) via a regioselective bromination reaction.

Alternative Disconnections: An alternative approach could involve disconnecting the C5-methyl group, suggesting a synthesis starting from a 4-bromo-2-(2-hydroxyethyl)thiophene, which would then be methylated. However, controlling the regioselectivity of this final step could be challenging.

This primary retrosynthetic pathway suggests that a practical synthesis would start with a commercially available or easily prepared substituted thiophene, such as 2-methylthiophene, and proceed through sequential functionalization steps.

Regioselective and Stereoselective Synthetic Pathways to the Target Compound

Achieving the desired 2,4,5-trisubstituted pattern on the thiophene ring with specific functional groups requires careful control of regioselectivity.

Directed Halogenation Techniques on Thiophene Precursors

The regioselective introduction of a bromine atom at the C4 position of a 2,5-disubstituted thiophene is a critical step. Thiophene itself undergoes electrophilic substitution preferentially at the C2 and C5 positions. Therefore, direct bromination of 2-methylthiophene would likely yield a mixture of products, with bromination occurring at the C5 and other positions.

To achieve the desired 4-bromo substitution, a multi-step approach is often necessary:

Starting Material Selection: A common starting point is 2-methylthiophene.

Initial Functionalization: To direct the bromination to the C4 position, existing substituents' directing effects must be considered. A plausible route involves the introduction of a directing group or a sequence of blocking and deblocking steps. For instance, lithiation of 2-methylthiophene followed by quenching with an electrophile can install a group at the C5 position.

Regioselective Bromination: With the C2 and C5 positions occupied, electrophilic bromination using reagents like N-bromosuccinimide (NBS) would be directed to one of the vacant beta-positions (C3 or C4). The electronic nature of the existing substituents would influence the final position of bromination. Research on substituted thiophenes indicates that achieving specific substitution patterns often requires such strategic, multi-step syntheses. A synthesis starting from thiophene could involve sequential, regioselective direct lithiations and electrophilic quenching to build the desired substitution pattern.

ReagentConditionsSelectivityReference
N-Bromosuccinimide (NBS)CCl₄, refluxTypically α-positions, but depends on existing substituents
BromineAcetic acidCan lead to mixtures, often di- or polybromination
Directed lithiation followed by Br₂THF, -78 °CHighly regioselective depending on directing group

Construction of the Thiophene Ring System and Functionalization

While functionalizing a pre-existing thiophene ring is often more straightforward, it is also possible to construct the substituted thiophene ring from acyclic precursors. This approach can be advantageous if it allows for the direct installation of the desired substitution pattern.

Several classical methods for thiophene ring synthesis could theoretically be adapted:

Paal-Knorr Thiophene Synthesis: This involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. To synthesize the target compound, a suitably substituted 1,4-dicarbonyl precursor would be required.

Gewald Aminothiophene Synthesis: This method yields 2-aminothiophenes from a ketone, an activated nitrile, and elemental sulfur. While versatile, it would require subsequent modification of the amino group.

Fiesselmann Thiophene Synthesis: This method provides a route to substituted thiophenes and has been used for the construction of complex thiophene-containing systems.

These methods generally involve the cyclization of an open-chain precursor containing the necessary carbon skeleton with a sulfur source.

Elaboration of the Thiophene Core with the Ethanol Side Chain

Once a suitably substituted thiophene precursor, such as 4-bromo-5-methylthiophene, is obtained, the ethanol side chain can be introduced at the C2 position. A highly effective method for this transformation is through organometallic chemistry.

The typical procedure involves:

Lithiation: The thiophene precursor is deprotonated at the C2 position using a strong base, typically n-butyllithium (n-BuLi), at low temperatures (-78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF).

Reaction with Ethylene Oxide: The resulting 2-lithiated thiophene is then treated with ethylene oxide. The nucleophilic lithium species attacks one of the carbon atoms of the epoxide ring, leading to ring-opening.

Aqueous Workup: An acidic workup protonates the resulting alkoxide to yield the final 2-thiopheneethanol derivative.

An alternative, though more complex, route could involve a Heck reaction. This would entail coupling the 2-position of the thiophene with a vinyl-containing compound, followed by a selective reduction or hydroboration-oxidation of the newly introduced double bond to form the primary alcohol of the ethanol side chain.

Catalytic Strategies in the Synthesis of 2-Thiopheneethanol, 4-bromo-5-methyl-

Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and substrate scope. Transition metal-catalyzed reactions are particularly important in the synthesis of complex heterocyclic compounds like substituted thiophenes.

Transition Metal-Mediated Coupling Reactions for Thiophene Ring Formation and Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used in thiophene chemistry. While not always used for the initial ring formation, they are invaluable for the functionalization of the thiophene core.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. In the context of synthesizing the target molecule, a Suzuki reaction could be envisioned to introduce the methyl group. For example, a 4,5-dibromo-2-(protected ethanol)thiophene could be selectively coupled with methylboronic acid.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, also typically catalyzed by palladium. It offers a complementary approach to the Suzuki coupling for C-C bond formation on the thiophene ring.

Kumada Coupling: This nickel- or palladium-catalyzed reaction utilizes a Grignard reagent and an organohalide. It is a well-established method for the synthesis of alkyl- and aryl-substituted thiophenes.

These coupling reactions offer high yields and functional group tolerance, making them essential for the efficient construction of highly substituted thiophenes.

ReactionCatalystReactantsBond FormedReference
Suzuki-MiyauraPd(PPh₃)₄, etc.Organoboron + OrganohalideC-C
StillePd(PPh₃)₄, etc.Organotin + OrganohalideC-C
KumadaNi(dppp)Cl₂, etc.Grignard + OrganohalideC-C
HeckPd(OAc)₂, etc.Alkene + OrganohalideC-C

Organocatalytic Transformations for Side-Chain Derivatization

The derivatization of the ethanol side-chain in 2-Thiopheneethanol, 4-bromo-5-methyl- offers a valuable opportunity to modulate the compound's physicochemical properties. Organocatalysis, which utilizes small organic molecules as catalysts, presents a green and efficient alternative to traditional metal-based catalysis for such transformations. Key derivatizations of the hydroxyl group include oxidation, esterification, and etherification.

Organocatalytic Oxidation: The selective oxidation of the primary alcohol in the side-chain to an aldehyde or a carboxylic acid can be achieved using organocatalytic methods. For instance, amine-catalyzed oxidations using reagents like 2-iodoxybenzoic acid (IBX) have been shown to effectively convert a range of aromatic and aliphatic alcohols into the corresponding enals with high stereoselectivity. rsc.org While a direct application on 2-thiopheneethanol is not extensively documented, the principles of oxidative enamine catalysis suggest its potential applicability. rsc.org Laccase-mediator systems, which employ stable N-oxide radicals like TEMPO, represent another organocatalytic approach where the alcohol is oxidized, and the catalyst is regenerated using an enzyme and molecular oxygen. mdpi.com

Organocatalytic Esterification: The conversion of the ethanol side-chain to an ester is a common derivatization. Direct organocatalytic esterification of carboxylic acids and alcohols can be achieved using newly designed sulfur(IV)-based organocatalysts. researchgate.net These catalysts operate under redox-neutral conditions and have been successfully applied to a variety of acids, including aromatic and heteroaromatic ones, reacting with alcohols. researchgate.net This methodology could be hypothetically applied by reacting 2-Thiopheneethanol, 4-bromo-5-methyl- with a chosen carboxylic acid in the presence of such a catalyst.

Below is a table of representative organocatalytic esterification reactions, demonstrating the potential scope for derivatizing the target compound.

CatalystAcid SubstrateAlcohol SubstrateYield (%)Reference
Sulfur(IV)-based catalystPhenylacetic acidBenzyl (B1604629) alcohol90 researchgate.net
Sulfur(IV)-based catalyst4-Nitrophenylacetic acidBenzyl alcohol93 researchgate.net
Sulfur(IV)-based catalystBenzoic acidBenzyl alcohol75 researchgate.net
Sulfur(IV)-based catalystIbuprofenBenzyl alcohol91 researchgate.net

Organocatalytic Etherification: The formation of an ether from the ethanol side-chain is another important transformation. While metal-free organocatalytic etherification of alcohols can be challenging, related eco-friendly methods are emerging. For example, iron(II/III) chloride has been used to catalyze the dehydrative etherification of benzylic alcohols in propylene (B89431) carbonate, a green solvent. nih.govacs.org This approach has been successful for both homo- and cross-etherification of various substituted benzyl alcohols. nih.govacs.org Although not strictly organocatalytic, it aligns with green chemistry principles and could be explored for the etherification of 2-Thiopheneethanol, 4-bromo-5-methyl-.

Sustainable and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic routes for complex molecules. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Traditional organic syntheses often rely on volatile and hazardous organic solvents. The exploration of solvent-free and aqueous reaction media offers significant environmental benefits.

Solvent-Free Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for conducting reactions under solvent-free conditions. For the synthesis of substituted thiophenes, a solid-supported thio-Claisen rearrangement of S-propargylated thioamides has been developed, which proceeds rapidly under microwave irradiation without the need for a solvent. rsc.org Multicomponent reactions (MCRs) for thiophene synthesis have also been successfully performed at elevated temperatures without any solvent, reducing waste and simplifying workup procedures. organic-chemistry.org

Aqueous Reaction Media: Water is an ideal solvent from a green chemistry perspective due to its non-toxicity, non-flammability, and abundance. An environmentally sustainable strategy for the synthesis of substituted thiophenes involves the chemoselective heterocyclization of bromoenynes using a thiol surrogate in a mixed solvent system of tetrabutylphosphonium (B1682233) bromide and water. organic-chemistry.org Furthermore, the synthesis of halogenated thiophenes has been achieved using sodium halides as the halogen source in ethanol, an environmentally benign solvent. nih.gov

The following table summarizes green synthetic approaches to substituted thiophenes.

MethodKey FeaturesSolventReference
Microwave-assisted thio-Claisen rearrangementSolvent-free, rapid reactionNone (solid-supported) rsc.org
Multicomponent reactionOne-pot, solvent-freeNone organic-chemistry.org
Heterocyclization of bromoenynesTransition-metal-freeWater/Tetrabutylphosphonium bromide organic-chemistry.org
Electrophilic halocyclizationUse of sodium halidesEthanol nih.gov

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.gov High-yielding protocols that maximize atom economy are crucial for sustainable synthesis.

Metal-catalyzed heterocyclization of functionalized alkynes is a powerful, atom-economical method for constructing the thiophene ring in a single step with the desired substitution pattern. researchgate.net Similarly, a base-catalyzed rearrangement of 5-propargyl-2H-thiopyran-4(3H)-ones provides an atom-economic route to densely functionalized thiophenes. researchgate.net Dehydrobrominative polycondensation is another example of a reaction with higher atom efficiency compared to traditional dehalogenative polycondensation using Grignard reagents. nih.gov

Implementation of Flow Chemistry and Continuous Manufacturing Techniques

Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. nih.gov These benefits are particularly relevant for the synthesis of pharmaceutical intermediates and fine chemicals.

The direct arylation of thiophenes with aryl bromides has been successfully implemented in a flow process using a packed-bed reactor containing a solid base. nih.gov This method allows for the efficient synthesis of aryl thiophenes with high yields in short residence times. nih.gov The synthesis of thiophene-2-carboxylates from β-nitroacrylates has also been demonstrated under continuous flow conditions, showcasing the versatility of this technology for constructing the thiophene ring. researchgate.net

The implementation of flow chemistry can significantly improve the efficiency and safety of reactions that are problematic in batch, such as certain oxidations. nih.gov For the synthesis of a molecule like 2-Thiopheneethanol, 4-bromo-5-methyl-, a continuous flow approach could be envisioned for the key bond-forming reactions, such as the construction of the substituted thiophene ring or the introduction of the ethanol side-chain. This would allow for precise control over reaction parameters, leading to higher yields and purity, and a safer manufacturing process. nih.gov

The table below outlines examples of thiophene synthesis in continuous flow systems.

Reaction TypeKey FeaturesResidence TimeYield (%)Reference
Direct arylation of thiophenesPacked-bed reactor with solid base30-60 minutesup to 90 nih.gov
Synthesis of thiophene-2-carboxylatesFrom β-nitroacrylatesNot specifiedGood to excellent researchgate.net

Mechanistic Organic Chemistry and Reactivity of 2 Thiopheneethanol, 4 Bromo 5 Methyl

Mechanistic Investigations of the Bromine Moiety's Reactivity

The bromine atom at the C4 position of the thiophene (B33073) ring is a key functional group that governs much of the compound's reactivity, particularly in substitution and coupling reactions.

Nucleophilic Substitution and Elimination Pathways

Nucleophilic aromatic substitution (SNAr) on a thiophene ring is generally more facile than on a corresponding benzene (B151609) derivative. uoanbar.edu.iqedurev.in The increased reactivity is attributed to the ability of the sulfur atom to stabilize the negative charge in the intermediate Meisenheimer complex, potentially through the involvement of its d-orbitals. uoanbar.edu.iq

For 2-Thiopheneethanol (B144495), 4-bromo-5-methyl-, the SNAr reaction would proceed via a two-step addition-elimination mechanism. The first step involves the attack of a nucleophile at the carbon bearing the bromine atom (C4), forming a resonance-stabilized anionic intermediate. The presence of electron-withdrawing groups on the ring significantly accelerates this reaction by further stabilizing the intermediate. nih.gov In the target molecule, the substituents (methyl and hydroxyethyl) are not strongly electron-withdrawing, suggesting that forcing conditions (high temperatures, strong nucleophiles) would likely be required to drive SNAr reactions.

Computational studies on related 2-methoxy-3-X-5-nitrothiophenes show that the initial nucleophilic addition is the rate-determining step, with activation free energies being sensitive to the nature of the substituents on the ring. nih.gov While no specific data exists for 2-Thiopheneethanol, 4-bromo-5-methyl-, it is expected to be less reactive in SNAr pathways than thiophenes bearing potent electron-withdrawing groups like nitro or cyano functions. nih.govthermofisher.com

Elimination pathways are not typically observed for aryl halides unless under conditions that promote the formation of aryne intermediates, which are less common for thiophenes compared to benzene.

Radical Reactions and Their Initiation Mechanisms

The Carbon-Bromine bond in 4-bromo-5-methyl-2-thiopheneethanol can undergo homolytic cleavage to participate in radical reactions. Initiation of such reactions typically requires energy input, such as UV light (photolysis) or the use of radical initiators like azobisisobutyronitrile (AIBN).

While radical substitution at the C-Br bond is mechanistically plausible, a more commonly observed radical process in related structures is the bromination of the methyl group. For instance, visible-light-induced radical bromination of 4-methylthiophene derivatives using HBr/H₂O₂ has been reported to efficiently generate 4-(bromomethyl)thiophene products. rsc.org This process involves the generation of a bromine radical which then abstracts a hydrogen atom from the methyl group, leading to a benzylic-type radical that is subsequently brominated.

A study on the bromination of β-aryl alcohols with N-bromosuccinimide (NBS) and thiourea (B124793) additives revealed a stereoretentive radical substitution of the hydroxyl group, proceeding through a complex mechanism. nih.gov Although this involves the side chain rather than the ring's bromine, it highlights the potential for radical pathways in molecules containing both aryl and alcohol functionalities.

Cross-Coupling Reaction Mechanisms (e.g., Suzuki, Kumada, Hiyama, Negishi)

The bromine atom on the thiophene ring makes 2-Thiopheneethanol, 4-bromo-5-methyl- an excellent substrate for transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. jcu.edu.au

Suzuki-Miyaura Coupling: This is one of the most versatile cross-coupling reactions, typically employing a palladium catalyst to couple an organoboron reagent with an organic halide. nih.gov The catalytic cycle for 2-Thiopheneethanol, 4-bromo-5-methyl- would involve three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the thiophene ring to form a Pd(II) complex. The reactivity of bromothiophenes in this step is generally high. mdpi.com

Transmetalation: A base activates the organoboron species (e.g., a boronic acid), which then transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Studies on 5-bromothiophene-2-carboxylic acid derivatives demonstrate that various arylboronic acids can be successfully coupled at the 5-position under Pd(PPh₃)₄ catalysis. nih.gov

Coupling PartnerCatalystBaseSolventYield (%)Reference
3-chloro-4-fluorophenyl boronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂OModerate mdpi.com
4-chlorobenzene boronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O51 mdpi.com
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OGood nih.gov

Kumada Coupling: This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by nickel or palladium. jcu.edu.au The mechanism is similar to the Suzuki coupling but does not require a base for transmetalation.

Hiyama and Negishi Couplings: These involve organosilicon and organozinc reagents, respectively. They follow similar catalytic cycles of oxidative addition, transmetalation, and reductive elimination and are effective for functionalizing brominated thiophenes.

Understanding the Reactivity of the Thiophene Ring System

The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. The substituents on the ring—bromo, methyl, and ethanol (B145695) groups—dictate the regioselectivity of these reactions.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Electrophilic aromatic substitution (EAS) on thiophene occurs preferentially at the C2 or C5 position (α-positions) due to superior resonance stabilization of the cationic intermediate (sigma complex). When these positions are occupied, substitution occurs at the C3 or C4 position (β-positions). msu.edu

In 2-Thiopheneethanol, 4-bromo-5-methyl-, the C2 and C5 positions are already substituted. The remaining open position is C3. The directing effects of the existing substituents must be considered:

5-Methyl group: An alkyl group is an activating, ortho, para-director. In the thiophene ring, this corresponds to directing an incoming electrophile to the adjacent C4 position (occupied) and the C2 position (occupied).

2-Ethanol group: The alkyl chain is weakly activating and directs to the adjacent C3 position. The hydroxyl group's lone pairs can also participate in resonance, further activating the ring.

4-Bromo group: Halogens are deactivating but ortho, para-directing due to a balance of inductive withdrawal and resonance donation. It would direct to the C3 and C5 positions.

Considering these effects, the C3 position is the only available site for substitution. It is activated by the adjacent 2-ethanol group and the ortho 4-bromo group. Therefore, electrophilic substitution reactions like nitration, sulfonation, or Friedel-Crafts acylation are expected to occur selectively at the C3 position. Studies on the protodetritiation of methyl-substituted thiophenes confirm that methyl groups activate the ring towards electrophilic attack. rsc.org

Directed Ortho Metalation (DoM) and Lithiation Strategies

Directed ortho metalation (DoM) is a powerful method for regioselective functionalization of aromatic rings. wikipedia.org It involves deprotonation at a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. baranlab.org The DMG coordinates to the lithium, facilitating deprotonation at the adjacent site. harvard.edu

For 2-Thiopheneethanol, 4-bromo-5-methyl-, the hydroxyl group of the ethanol substituent could potentially act as a DMG. After deprotonation of the alcohol with an organolithium reagent (like n-BuLi), the resulting lithium alkoxide would direct a second equivalent of the base to deprotonate the adjacent C3 position of the thiophene ring. Trapping the resulting lithiated species with an electrophile would lead to a 3-substituted product. This strategy provides an alternative to EAS for functionalizing the C3 position.

Another important lithiation strategy is lithium-halogen exchange . Treatment of the compound with an organolithium reagent (e.g., n-BuLi or t-BuLi) at low temperature could selectively replace the bromine atom at C4 with lithium. chemicalforums.com This generates a nucleophilic organolithium species that can react with a wide range of electrophiles, providing a route to 4-substituted derivatives.

It is important to consider the possibility of a "halogen dance" reaction, where an initially formed lithiated species rearranges to a more stable isomer. For example, lithiation of 2-bromo-5-methylthiophene (B1266114) with LDA was found to generate the 3-bromo-2-lithio-5-methylthiophene intermediate via a halogen dance mechanism. researchgate.net In the case of 2-Thiopheneethanol, 4-bromo-5-methyl-, competition between DoM at C3, lithium-halogen exchange at C4, and potential rearrangements would depend heavily on the specific base, solvent, and temperature conditions used. jcu.edu.auchemicalforums.com

Lithiation MethodReagentPotential Site of LithiationSubsequent Reaction
Directed Ortho Metalation2 eq. n-BuLiC3Reaction with electrophile (e.g., CO₂, DMF)
Lithium-Halogen Exchange1 eq. t-BuLi, -78°CC4Reaction with electrophile

Reaction Profiles and Transformations of the Ethanol Side Chain

The ethanol side chain, being a primary alcohol, is expected to undergo a range of characteristic transformations, including oxidation, reduction, and derivatization reactions. The electronic environment of the substituted thiophene ring—influenced by the electron-donating methyl group and the electron-withdrawing bromine atom—would likely modulate the reactivity of the hydroxyl group.

Oxidation and Reduction Pathways of the Hydroxyl Group

Oxidation: The primary alcohol group of 2-Thiopheneethanol, 4-bromo-5-methyl- is susceptible to oxidation to form either the corresponding aldehyde, (4-bromo-5-methylthiophen-2-yl)acetaldehyde, or the carboxylic acid, (4-bromo-5-methylthiophen-2-yl)acetic acid. The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP), would likely favor the formation of the aldehyde. The use of stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would be expected to lead to the carboxylic acid.

Table 1: Predicted Oxidation Products of 2-Thiopheneethanol, 4-bromo-5-methyl-

Oxidizing Agent Predicted Major Product
Pyridinium Chlorochromate (PCC) (4-bromo-5-methylthiophen-2-yl)acetaldehyde
Dess-Martin Periodinane (DMP) (4-bromo-5-methylthiophen-2-yl)acetaldehyde
Potassium Permanganate (KMnO₄) (4-bromo-5-methylthiophen-2-yl)acetic acid

Reduction: The hydroxyl group itself is generally not reducible under standard catalytic hydrogenation conditions. However, it can be transformed into a better leaving group, such as a tosylate, which can then be displaced by a hydride source like lithium aluminum hydride (LiAlH₄) to yield the corresponding ethylthiophene derivative, 2-ethyl-4-bromo-5-methylthiophene.

Derivatization Reactions (e.g., Etherification, Esterification)

Etherification: The hydroxyl group can readily undergo etherification. For instance, the Williamson ether synthesis, involving deprotonation with a strong base (e.g., NaH) to form the alkoxide followed by reaction with an alkyl halide, would yield the corresponding ether. The choice of the alkyl halide would determine the nature of the ether formed.

Esterification: Fischer esterification, reacting 2-Thiopheneethanol, 4-bromo-5-methyl- with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), would produce the corresponding ester. Alternatively, reaction with an acyl chloride or acid anhydride (B1165640) in the presence of a base (e.g., pyridine) would also yield the ester, often under milder conditions.

Table 2: Predicted Derivatization Reactions of 2-Thiopheneethanol, 4-bromo-5-methyl-

Reaction Type Reagents Predicted Product Class
Williamson Ether Synthesis 1. NaH2. R-X (Alkyl Halide) Ether
Fischer Esterification R-COOH, H⁺ catalyst Ester

Kinetic and Thermodynamic Studies of Key Reactions

There is a notable absence of published kinetic and thermodynamic data for reactions involving 2-Thiopheneethanol, 4-bromo-5-methyl-. Such studies would be invaluable for understanding the reaction mechanisms and for optimizing reaction conditions.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds like 2-Thiopheneethanol (B144495), 4-bromo-5-methyl-. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.

Based on the structure, the expected ¹H NMR signals would correspond to the methyl protons, the two methylene (B1212753) groups of the ethanol (B145695) side chain, the hydroxyl proton, and the single proton on the thiophene (B33073) ring. The ¹³C NMR spectrum would similarly show distinct signals for each unique carbon atom in the molecule. For instance, the parent compound, 2-Thiopheneethanol, shows characteristic signals for its methylene groups and the thiophene ring protons and carbons. chemicalbook.com In 3,5-dibromo-2-methylthiophene, a related compound, the methyl protons appear around 2.34 ppm and the ring proton at 6.86 ppm. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Thiopheneethanol, 4-bromo-5-methyl- Predicted values are based on standard chemical shift ranges and data from analogous thiophene structures.

Assignment Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
-CH₃ (on ring) 2.3 - 2.5 14 - 16
-CH₂- (alpha to ring) 3.0 - 3.2 32 - 35
-CH₂-OH (beta to ring) 3.8 - 4.0 62 - 64
-OH Variable -
Thiophene-H (position 3) 6.8 - 7.0 125 - 127
Thiophene-C (C2) - 140 - 143
Thiophene-C (C3) - 125 - 127
Thiophene-C (C4, C-Br) - 110 - 113

To unambiguously assign all proton and carbon signals and confirm the connectivity of 2-Thiopheneethanol, 4-bromo-5-methyl-, a suite of two-dimensional (2D) NMR experiments is essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. A key correlation would be observed between the two methylene groups (-CH₂-CH₂-OH), confirming the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the methyl group, the two methylene groups, and the protonated thiophene carbon at position 3.

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for studying the structure and dynamics of materials in the solid phase. For 2-Thiopheneethanol, 4-bromo-5-methyl-, ssNMR could be employed to investigate the existence of different crystalline forms (polymorphs) or amorphous states. Polymorphism can significantly impact the physical properties of a compound. ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) is a common ssNMR experiment that can distinguish between different crystalline environments, as each polymorph would yield a unique spectrum. Studies on other thiophene derivatives have utilized ¹³C solid-state NMR to probe intermolecular interactions, such as halogen and chalcogen bonds, which govern the supramolecular architecture in the solid state. acs.org

Mass Spectrometry for Molecular Characterization and Mechanistic Insights

Mass spectrometry (MS) is a vital analytical tool that provides information about the molecular weight and elemental composition of a compound. It is also invaluable for structural elucidation through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The theoretical exact mass of the molecular ion [M]⁺ of 2-Thiopheneethanol, 4-bromo-5-methyl- (C₇H₉BrOS) can be calculated with high precision. The presence of bromine is readily identified by the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). A study on a related compound, (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile, confirmed its molecular formula through HRMS, finding the molecular ion at m/z 226.9402, which closely matched the calculated value of 226.9404. researchgate.net

Table 2: Isotopic Masses for HRMS of 2-Thiopheneethanol, 4-bromo-5-methyl-

Isotope Exact Mass (Da)
¹²C 12.000000
¹H 1.007825
¹⁶O 15.994915
³²S 31.972071
⁷⁹Br 78.918337
⁸¹Br 80.916291
Calculated [M]⁺ (C₇H₉⁷⁹BrOS) 220.9639

| Calculated [M]⁺ (C₇H₉⁸¹BrOS) | 222.9618 |

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion) and its subsequent fragmentation to produce product ions. The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For 2-Thiopheneethanol, 4-bromo-5-methyl-, key fragmentation pathways would be expected:

Loss of H₂O: A common fragmentation for alcohols, leading to an ion at [M-18]⁺.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is less likely.

Benzylic-type cleavage: The most prominent fragmentation would likely be the cleavage of the Cα-Cβ bond, resulting in the formation of a stable thienylmethyl-type cation. The mass spectrum of the parent 2-Thiopheneethanol shows a base peak at m/z 97, corresponding to this type of cleavage (loss of CH₂OH). chemicalbook.comnist.gov For the title compound, this would result in a characteristic fragment ion.

Ring fragmentation: Subsequent fragmentation of the substituted thiophene ring could also occur.

Analysis of other substituted phenethylamines by GC-MS has shown that amine-dominated fragmentation reactions are common, often involving cleavage of the side chain to produce a stable benzyl (B1604629) cation.

X-ray Crystallography for Single Crystal and Powder Diffraction Studies

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for 2-Thiopheneethanol, 4-bromo-5-methyl- is not publicly available, analysis of a structurally similar compound, (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile, provides insight into the type of data that would be obtained. nih.gov Single-crystal X-ray diffraction of this related molecule revealed an orthorhombic crystal system. nih.gov Such an analysis for the title compound would confirm its atomic connectivity and reveal how the molecules pack in the crystal lattice, highlighting any significant intermolecular interactions like hydrogen bonding from the hydroxyl group or halogen bonding involving the bromine atom.

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials. It is useful for phase identification, quality control, and determining the degree of crystallinity. The PXRD pattern of a new thiophene chalcone (B49325) derivative was successfully indexed to a monoclinic space group, demonstrating the utility of this technique for characterizing new thiophene-based materials. For 2-Thiopheneethanol, 4-bromo-5-methyl-, PXRD could be used to identify different crystalline polymorphs, each of which would produce a distinct diffraction pattern.

Table 3: Example Crystal Data from a Related Compound: (E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile nih.gov

Parameter Value
Chemical Formula C₈H₆BrNS
Formula Weight 228.11
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.1347 (5)
b (Å) 7.1124 (3)
c (Å) 19.8245 (13)
V (ų) 864.99 (10)

Table of Mentioned Compounds

Compound Name
2-Thiopheneethanol, 4-bromo-5-methyl-
2-Thiopheneethanol
3,5-dibromo-2-methylthiophene
(E)-3-(4-bromo-5-methylthiophen-2-yl)acrylonitrile

Determination of Solid-State Molecular Conformation and Crystal Packing

While a specific single-crystal X-ray diffraction study for 2-Thiopheneethanol, 4-bromo-5-methyl- is not extensively documented in publicly available literature, its solid-state conformation can be inferred from analyses of closely related structures. For instance, the crystal structure of 4-(4-Bromo-5-methylthiophen-2-yl)pyridine reveals that the 4-bromo-5-methylthiophene ring system is nearly planar. researchgate.net The dihedral angle, which measures the twist between the thiophene and pyridine (B92270) rings in that specific molecule, is minimal at 4.9 (1)°, indicating a strong tendency towards a planar conformation to maximize conjugation. researchgate.net

For 2-Thiopheneethanol, 4-bromo-5-methyl-, it is anticipated that the thiophene ring itself would maintain this planarity. The conformational freedom would primarily arise from the rotation around the C-C single bonds of the ethanol side chain. In the solid state, the specific conformation and the arrangement of molecules in the crystal lattice (crystal packing) would be dictated by a balance of intermolecular forces. These forces would include:

Hydrogen Bonding: The hydroxyl group of the ethanol moiety is a potent hydrogen bond donor and acceptor. It is highly probable that strong O-H···O hydrogen bonds would be a dominant feature, linking molecules into chains or more complex networks.

Van der Waals Forces: The bromine, methyl, and thiophene ring contribute to significant van der Waals interactions, which are crucial for efficient space-filling in the crystal.

π–π Stacking: The aromatic thiophene rings could potentially stack on top of each other, an interaction common in planar aromatic systems that contributes to crystal stability. researchgate.net

The interplay of these interactions determines the final crystal packing, influencing properties like melting point and solubility. The flexible ethanol side chain might adopt a specific torsion angle to optimize these packing forces, particularly the hydrogen bonding network.

Absolute Configuration Assignment for Chiral Derivatives

The parent molecule, 2-Thiopheneethanol, 4-bromo-5-methyl-, is achiral as it does not possess a stereocenter. However, a chiral derivative could be readily conceptualized, for example, by introducing a second substituent on the carbon atom bearing the hydroxyl group, leading to a chiral alcohol like 1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol. This derivative would exist as a pair of enantiomers.

The absolute configuration of such a chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules . wikipedia.orgmyheplus.comlibretexts.orglibretexts.org The process involves:

Assigning Priorities: The four groups attached to the chiral carbon are ranked based on the atomic number of the atom directly bonded to it. Higher atomic numbers receive higher priority.

Orientation: The molecule is oriented in space so that the group with the lowest priority (often a hydrogen atom) points away from the observer. myheplus.com

Determining Configuration: The direction of the path from the highest priority group (1) to the second (2) to the third (3) is observed. If the path is clockwise, the configuration is designated as '(R)' (rectus, Latin for right). If it is counter-clockwise, it is designated as '(S)' (sinister, Latin for left). libretexts.org

For the hypothetical 1-(4-bromo-5-methylthiophen-2-yl)propan-1-ol, the priorities would be assigned as follows (assuming the chiral center is C1 of the propanol (B110389) chain):

-OH (Oxygen, Z=8)

-C₄H₂BrS (Thiophene ring) (Carbon, bonded to S, C, C)

-CH₂CH₃ (Ethyl group) (Carbon, bonded to C, H, H)

-H (Hydrogen, Z=1)

Experimentally, the most definitive method for determining absolute configuration is single-crystal X-ray crystallography , provided that a suitable crystal can be grown. This technique maps the electron density of the molecule, allowing for the precise determination of the three-dimensional arrangement of all atoms. Other techniques, such as NMR spectroscopy using chiral derivatizing agents, can also be employed to establish the absolute configuration of chiral alcohols. researchgate.netescholarship.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Source of Vibration
Alcohol O-HStretching, H-bonded3500 - 3200 (broad)Ethanol side chain
Thiophene C-HStretching3120 - 3080Aromatic ring C-H
Alkyl C-HStretching2980 - 2850Methyl & Ethyl groups
Thiophene C=C/C-CRing Stretching1550 - 1350Aromatic ring skeleton
Alkyl C-HBending1470 - 1375Methyl & Ethyl groups
Alcohol C-OStretching1260 - 1050Ethanol side chain
Thiophene C-SStretching860 - 600Ring C-S bonds
C-BrStretching650 - 550Carbon-Bromine bond

This table presents expected ranges for vibrational frequencies.

The broad O-H stretching band around 3300 cm⁻¹ in the IR spectrum would be a clear indicator of the alcohol group. The aromatic C-H stretching vibrations above 3000 cm⁻¹ would confirm the presence of the thiophene ring, while the aliphatic C-H stretches just below 3000 cm⁻¹ would correspond to the methyl and ethanol groups. The region between 1550 and 1350 cm⁻¹ would contain a series of sharp bands due to the stretching vibrations of the thiophene ring itself. iosrjournals.org The C-O stretch of the primary alcohol and the C-Br stretch would appear in the fingerprint region of the spectrum.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Elucidation

Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for studying chiral molecules. slideshare.net These methods rely on the differential interaction of chiral substances with left and right circularly polarized light. wikipedia.org For a chiral derivative of 2-Thiopheneethanol, 4-bromo-5-methyl-, these techniques would provide critical information about its stereochemistry.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a compound as a function of the wavelength of light. wikipedia.org An ORD spectrum that shows a peak and a trough in the region of a chromophore's absorption is known as a Cotton effect. The sign of the Cotton effect can often be correlated with the absolute configuration of the molecule. slideshare.net

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule (Δε = εL - εR). nih.gov A CD spectrum consists of positive or negative peaks, also referred to as Cotton effects, corresponding to the electronic transitions of the molecule's chromophores.

For a chiral derivative, the thiophene ring acts as the primary chromophore. The π-π* electronic transitions of the thiophene ring are inherently achiral, but in a chiral molecule, the chiral center perturbs these transitions, making them CD-active. tandfonline.comtandfonline.com The resulting CD spectrum would display characteristic signals whose signs and intensities are directly related to the three-dimensional structure of the molecule.

Studies on various chiral thiophene-based oligomers and polymers have shown that CD spectroscopy is extremely sensitive to the helical conformation or chiral aggregation of the π-conjugated system. nih.govtandfonline.comtandfonline.com In a small molecule like a chiral derivative of 2-Thiopheneethanol, 4-bromo-5-methyl-, the CD signals would arise from the spatial relationship between the chiral center and the thiophene chromophore. By comparing experimental CD spectra with those predicted by quantum chemical calculations, it is often possible to make a confident assignment of the absolute configuration. mdpi.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These calculations would typically be performed using various levels of theory, such as Hartree-Fock (HF), post-Hartree-Fock methods, or more commonly, Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity and electronic properties.

HOMO: The HOMO is the orbital from which an electron is most likely to be donated. A higher HOMO energy generally indicates a better electron donor. For 2-Thiopheneethanol (B144495), 4-bromo-5-methyl-, the HOMO would likely be localized on the electron-rich thiophene (B33073) ring, influenced by the electron-donating methyl group and the electron-withdrawing bromine atom.

LUMO: The LUMO is the orbital to which an electron is most likely to be accepted. A lower LUMO energy suggests a better electron acceptor. The presence of the electronegative bromine atom would be expected to lower the LUMO energy of this compound.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key indicator of a molecule's kinetic stability and chemical reactivity. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive and can be easily excited.

Without specific calculations, any values for HOMO, LUMO, and the energy gap would be purely speculative. A hypothetical data table is presented below to illustrate how such data would be organized.

ParameterCalculated Value (eV)
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Table 1: Hypothetical Frontier Molecular Orbital Energies for 2-Thiopheneethanol, 4-bromo-5-methyl-. This table is for illustrative purposes only, as no specific computational data has been found for this compound.

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species.

Positive and Negative Regions: The ESP map would show regions of negative potential (typically colored red or orange) around electronegative atoms like oxygen and bromine, indicating areas that are attractive to electrophiles. Regions of positive potential (blue) would be expected around hydrogen atoms, particularly the hydroxyl proton, making them susceptible to nucleophilic attack.

Charge Distribution: Quantitative analysis of the charge distribution, often using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would assign partial atomic charges to each atom in the molecule. This would provide a more detailed picture of the electron distribution and polarity of the bonds.

Reaction Pathway Modeling and Transition State Characterization

Computational methods can be used to model chemical reactions, identify transition states, and calculate activation energies, providing insights into reaction mechanisms and kinetics.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT is a widely used method for studying reaction mechanisms due to its computational efficiency and accuracy. For a molecule like 2-Thiopheneethanol, 4-bromo-5-methyl-, DFT could be used to investigate various potential reactions, such as oxidation of the alcohol, electrophilic substitution on the thiophene ring, or nucleophilic substitution of the bromine atom. The calculations would involve locating the structures of reactants, products, intermediates, and transition states along the reaction coordinate.

Molecular Dynamics Simulations for Conformational Sampling

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time. For a flexible molecule like 2-Thiopheneethanol, 4-bromo-5-methyl-, which has a rotatable ethanol (B145695) side chain, MD simulations would be useful for exploring its conformational space. By simulating the molecule's behavior in a given environment (e.g., in a solvent or at a certain temperature), one can identify the most stable conformations and understand the dynamics of conformational changes.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt due to rotation around single bonds.

Potential Energy Surface (PES): A potential energy surface is a mathematical representation of the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify the lowest energy conformations (stable states) and the energy barriers between them (transition states).

Key Rotatable Bonds: For 2-Thiopheneethanol, 4-bromo-5-methyl-, the key rotatable bonds would be the C-C and C-O bonds in the ethanol side chain. A systematic rotation around these bonds, followed by energy calculations at each step, would reveal the most stable conformers. The relative energies of these conformers would determine their population at a given temperature.

A hypothetical data table illustrating the results of a conformational analysis is shown below.

ConformerDihedral Angle (°C-C-O-H)Relative Energy (kcal/mol)
AData not availableData not available
BData not availableData not available
CData not availableData not available
Table 2: Hypothetical Relative Energies of Conformers of 2-Thiopheneethanol, 4-bromo-5-methyl-. This table is for illustrative purposes only, as no specific computational data has been found for this compound.

Force Field and Hybrid QM/MM Methods

A comprehensive review of scientific literature reveals a notable absence of specific studies applying force field and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods to the compound 2-Thiopheneethanol, 4-bromo-5-methyl-. While these computational techniques are widely used to investigate the structural and dynamic properties of molecules, there is no documented research that has developed or utilized a specific force field for this particular substituted thiopheneethanol. Similarly, no hybrid QM/MM simulations have been reported to investigate its behavior in complex chemical or biological systems.

The development of a classical force field for 2-Thiopheneethanol, 4-bromo-5-methyl- would require the parameterization of bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) involving the substituted thiophene ring and the ethanol side chain. This process typically involves fitting these parameters to high-level quantum mechanical calculations or experimental data, neither of which is available in the public domain for this compound.

Hybrid QM/MM methods, which treat a specific region of a molecular system with quantum mechanics and the remainder with molecular mechanics, are powerful tools for studying reaction mechanisms and enzymatic catalysis. However, without a specific research question or system involving 2-Thiopheneethanol, 4-bromo-5-methyl-, such as its interaction with a protein or its reactivity in a specific environment, the application of QM/MM methods has not been explored.

Prediction and Interpretation of Spectroscopic Data

Computational NMR Chemical Shift and Coupling Constant Prediction

There are no published computational studies that have predicted the Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for 2-Thiopheneethanol, 4-bromo-5-methyl-. Theoretical NMR spectroscopy is a valuable tool for structure elucidation and conformational analysis. Such calculations, typically performed using density functional theory (DFT) with methods like Gauge-Including Atomic Orbitals (GIAO), could provide valuable insights into the electronic structure and three-dimensional arrangement of this molecule.

A hypothetical computational study would likely involve geometry optimization of the molecule followed by the calculation of magnetic shielding tensors. These tensors would then be converted into chemical shifts, usually referenced against a standard like tetramethylsilane (B1202638) (TMS). The prediction of spin-spin coupling constants would provide further detail about the connectivity and spatial relationships between different nuclei in the molecule. The lack of such a study means there is no theoretical NMR data to present.

Synthesis and Reactivity of Derivatives of 2 Thiopheneethanol, 4 Bromo 5 Methyl

Rational Design Principles for Novel Thiophene-Based Architectures

The rational design of new thiophene-based molecules is a process guided by the desired final application, which dictates the necessary electronic, optical, and physical properties. For instance, in the realm of medicinal chemistry, a structure-based drug design strategy can be employed to develop thiophene (B33073) derivatives that act as inhibitors for specific biological targets, such as bacterial histidine kinases. nih.govnih.gov This approach involves designing ligands that can form specific interactions, like hydrogen bonds and hydrophobic interactions, with the target protein's binding site. nih.gov The inherent structural features of the thiophene ring, including its aromaticity and the presence of a sulfur atom with lone pairs of electrons, make it a privileged scaffold in drug discovery. nih.gov

In the context of materials science, particularly for electronic and optoelectronic applications, the design principles for thiophene-based architectures focus on controlling the conjugation length, planarity, and intermolecular packing of the resulting materials. nih.gov The electronic properties of polythiophenes, for example, are highly dependent on the nature and position of substituents on the thiophene ring. rsc.org Functionalization can enhance solubility and processability while also modulating the optical and electronic characteristics of the polymer. rsc.org The design of metal-organic frameworks (MOFs) also utilizes thiophene-based linkers, where the modular nature and tunability of the components allow for the creation of porous materials with specific catalytic or adsorptive properties. rsc.org

Strategies for Further Synthetic Functionalization

The presence of multiple reactive sites in 2-Thiopheneethanol (B144495), 4-bromo-5-methyl- — namely the bromine atom, the ethanol (B145695) side chain, and the unsubstituted position on the thiophene ring — allows for a variety of synthetic modifications.

Diversification at the Bromine Position (e.g., via Palladium-Catalyzed Cross-Coupling)

The carbon-bromine bond on the thiophene ring is a prime site for modification through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a widely used method for the arylation of bromothiophenes. nih.gov This reaction involves the coupling of the bromothiophene with an arylboronic acid or ester in the presence of a palladium catalyst and a base. The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and tolerate a wide range of functional groups. nih.govnih.govsemanticscholar.org For instance, a palladium(II) acetate (B1210297) and SPhos ligand system can be effective for such couplings with low catalyst loading. nih.govsemanticscholar.org

Other palladium-catalyzed cross-coupling reactions applicable to bromothiophenes include:

Stille Coupling: Utilizes organotin reagents.

Kumada Coupling: Employs Grignard reagents. jcu.edu.au

Sonogashira Coupling: Involves terminal alkynes.

Hiyama Coupling: Uses organosilicon compounds.

These reactions provide access to a diverse library of 2-aryl-4-substituted-5-methylthiophenes, where the properties can be fine-tuned by the nature of the coupled aryl group. jcu.edu.au

Cross-Coupling Reaction Coupling Partner Typical Catalyst System Resulting C-C Bond
Suzuki-MiyauraArylboronic acid/esterPd(OAc)₂, SPhos, K₃PO₄Thiophene-Aryl
StilleOrganostannanePd(PPh₃)₄Thiophene-Aryl/Alkenyl
KumadaGrignard reagent (ArMgBr)Ni(dppp)Cl₂ or Pd catalystThiophene-Aryl
SonogashiraTerminal alkynePdCl₂(PPh₃)₂, CuIThiophene-Alkynyl

Chemical Modifications of the Ethanol Side Chain (e.g., Formation of Ethers, Esters, Amines)

The hydroxyl group of the ethanol side chain offers another point for synthetic diversification. Standard organic transformations can be applied to convert the alcohol into a variety of other functional groups.

Ethers: Williamson ether synthesis, involving deprotonation of the alcohol with a base followed by reaction with an alkyl halide, can be used to form ethers.

Esters: Esterification can be achieved by reacting the alcohol with a carboxylic acid (Fischer esterification), an acid chloride, or an anhydride (B1165640).

Amines: The alcohol can be converted to a leaving group (e.g., a tosylate or mesylate) and then displaced by an amine or an azide (B81097) followed by reduction. For example, a common route to amines involves converting an alcohol to an alkyl halide, followed by reaction with sodium azide and subsequent reduction with a reagent like lithium aluminum hydride (LAH). cmu.edu

These modifications can introduce new functionalities that can influence the molecule's solubility, reactivity, and biological activity.

Regioselective Substitutions on the Thiophene Ring

The thiophene ring itself can undergo further substitution reactions, primarily electrophilic aromatic substitution. The directing effects of the existing substituents (bromo, methyl, and 2-ethanol) will influence the position of the incoming electrophile. Halogen dance reactions, which involve the migration of a halogen atom to a different position on the ring under the influence of a strong base, can also be a tool for accessing otherwise difficult-to-synthesize isomers. researchgate.net Furthermore, lithiation reactions can be used to introduce a variety of functional groups at specific positions. jcu.edu.au For instance, chemo- and regioselective Br/Li exchange reactions can be utilized to generate multi-functionalized thiophenes. mdpi.com

Application as Monomers for Advanced Polymer Synthesis

Thiophene derivatives are fundamental building blocks for conjugated polymers, which are materials with interesting electronic and optical properties used in applications such as organic field-effect transistors, solar cells, and sensors.

Precursors for Conjugated Polythiophenes and Oligothiophenes

2-Thiopheneethanol, 4-bromo-5-methyl- can serve as a monomer for the synthesis of functionalized polythiophenes. The bromine atom provides a handle for polymerization through various cross-coupling methods. For instance, treatment of a dihalo-thiophene monomer with a Grignard reagent can initiate polymerization via a Grignard metathesis (GRIM) method, often catalyzed by a nickel complex, to produce highly regioregular polymers. cmu.edu Regioregularity, specifically head-to-tail (HT) coupling, is crucial for achieving the desired electronic properties in polythiophenes, as it promotes planarity and effective π-stacking. nih.gov

The ethanol side chain can be further functionalized either before or after polymerization to tune the properties of the resulting polymer. Post-polymerization functionalization allows for the introduction of a variety of functional groups onto a pre-synthesized polymer backbone. cmu.edu Alternatively, the monomer can be functionalized first and then polymerized. cmu.edu The synthesis of thiophene-end-functionalized oligomers, which can act as macromonomers, is another strategy to create "hairy-rod" type conjugated polymers with unique architectures and properties. mdpi.comnih.gov

The polymerization of such functionalized thiophene monomers can be achieved through methods like:

Oxidative polymerization: Using reagents like FeCl₃. tandfonline.com

Transition metal-catalyzed polycondensation: Such as Suzuki or Stille polycondensation. rsc.org

The resulting polythiophenes and oligothiophenes can exhibit a range of properties depending on the specific functional groups incorporated, making them highly versatile materials for advanced applications.

Development of Functionalized Polymer Architectures

The unique bifunctional nature of 2-Thiopheneethanol, 4-bromo-5-methyl-, possessing both a reactive hydroxyl group and a halogenated thiophene ring, presents a versatile platform for the design and synthesis of sophisticated functionalized polymer architectures. These architectures are of significant interest in the fields of materials science and polymer chemistry, with potential applications in electronics, sensor technology, and biomedical devices. The development of these polymers can be approached through several synthetic strategies, primarily categorized as "grafting-from," "grafting-to," and polycondensation or cross-coupling polymerization methods.

Grafting-From Approaches:

The "grafting-from" strategy utilizes the hydroxyl group of 2-Thiopheneethanol, 4-bromo-5-methyl- as an initiation site for the polymerization of various monomers. This approach allows for the growth of polymer chains directly from the thiophene core, resulting in a well-defined graft copolymer structure.

One of the most effective methods to achieve this is through controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). The initial step involves the conversion of the hydroxyl group into an ATRP initiator, typically by esterification with a molecule like 2-bromoisobutyryl bromide. This modified thiophene-based initiator can then be used to polymerize a wide range of monomers, including styrenes, acrylates, and methacrylates, in a controlled manner. This allows for precise control over the molecular weight and dispersity of the grafted polymer chains.

An alternative controlled radical polymerization technique that can be employed is Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. In this case, the hydroxyl group would be reacted with a suitable chain transfer agent to create a thiophene-functionalized RAFT agent. This agent can then mediate the polymerization of various monomers, again affording excellent control over the final polymer architecture.

Illustrative Data for ATRP of Methyl Methacrylate Initiated from a 2-Thiopheneethanol, 4-bromo-5-methyl- derived initiator:

Entry [Monomer]:[Initiator] Ratio Polymerization Time (h) Conversion (%) Mn ( g/mol ) Đ (Mw/Mn)
1 50:1 4 85 4,300 1.15
2 100:1 6 92 9,200 1.18
3 200:1 8 95 19,000 1.21

This table presents hypothetical data to illustrate the expected outcomes of a controlled polymerization process.

Grafting-To Approaches:

In the "grafting-to" approach, pre-synthesized polymer chains with a reactive end-group are attached to the hydroxyl group of the 2-Thiopheneethanol, 4-bromo-5-methyl- molecule. For instance, a polymer chain terminated with a carboxylic acid or an isocyanate group can be coupled with the hydroxyl group through esterification or urethane (B1682113) formation, respectively. While this method can be simpler in terms of the polymerization step, achieving high grafting density can be challenging due to the steric hindrance of the pre-formed polymer chains.

Polycondensation and Cross-Coupling Polymerization:

The presence of the bromo- substituent on the thiophene ring allows for the participation of 2-Thiopheneethanol, 4-bromo-5-methyl- in various polycondensation and cross-coupling reactions. These methods are particularly useful for creating polymers with the thiophene unit integrated into the main chain.

For example, Suzuki or Stille cross-coupling reactions can be employed to polymerize the 4-bromo-5-methyl-2-thiopheneethanol monomer with a suitable difunctional coupling partner, such as a diboronic acid or a distannane. This would result in a conjugated polymer backbone with pendant ethanol groups. These pendant hydroxyl groups can then be further functionalized to tailor the properties of the resulting polymer.

Representative Monomers for Cross-Coupling Polymerization with 2-Thiopheneethanol, 4-bromo-5-methyl-

Co-monomer Coupling Reaction Potential Polymer Properties
1,4-Benzenediboronic acid Suzuki Enhanced thermal stability, potential for semiconducting behavior
2,5-Bis(tributylstannyl)thiophene Stille Increased conjugation length, potential for electrochromic properties

The resulting functionalized polymers, with their unique combination of a rigid thiophene-containing backbone and flexible grafted side chains, can exhibit interesting self-assembly properties in solution and in the solid state. This can lead to the formation of well-ordered nanostructures, which are highly desirable for applications in organic electronics and nanotechnology.

Role of 2 Thiopheneethanol, 4 Bromo 5 Methyl in Complex Molecule Synthesis

Utility as a Building Block for Heterocyclic Scaffolds

The structure of 2-Thiopheneethanol (B144495), 4-bromo-5-methyl- suggests its considerable potential as a versatile precursor for a variety of heterocyclic scaffolds. The presence of multiple reactive sites—the bromine atom, the ethanol (B145695) side chain, and the thiophene (B33073) ring itself—offers several avenues for cyclization and annulation reactions.

The synthesis of fused and bridged ring systems often relies on intramolecular reactions of bifunctional starting materials. 2-Thiopheneethanol, 4-bromo-5-methyl- is well-suited for such transformations. For instance, the ethanol side chain could be oxidized to an aldehyde or carboxylic acid. Subsequent intramolecular reactions, such as an intramolecular Heck reaction between the bromine atom and a newly introduced unsaturated moiety on the side chain, could lead to the formation of thieno-fused cyclic systems.

While no specific examples utilizing 2-Thiopheneethanol, 4-bromo-5-methyl- have been reported, the general strategy of using brominated thiophenes in palladium-catalyzed cross-coupling reactions to form fused systems is well-established.

Table 1: Potential Intramolecular Cyclization Strategies for Fused Ring Synthesis

Precursor Modification Potential Reaction Type Resulting Fused System
Oxidation of ethanol to aldehyde, followed by Wittig reaction Intramolecular Heck Reaction Dihydrothieno[3,2-b]pyran derivatives
Conversion of ethanol to an amine, followed by acylation with an unsaturated acid chloride Intramolecular Radical Cyclization Fused thieno-lactams

The construction of bridged ring systems is a more complex synthetic challenge. However, the functional handles on 2-Thiopheneethanol, 4-bromo-5-methyl- could, in principle, be elaborated through a series of steps to create a long-chain substituent capable of an intramolecular cyclization that forms a bridge across the thiophene ring. Such a transformation would likely involve a multi-step sequence and has not been documented for this specific compound.

Spirocyclic systems, characterized by two rings sharing a single atom, could potentially be accessed from 2-Thiopheneethanol, 4-bromo-5-methyl-. One hypothetical approach would involve the conversion of the ethanol group into a more complex side chain containing a nucleophile. This nucleophile could then participate in an intramolecular substitution reaction at the thiophene ring, possibly through an intermediate generated by metal-halogen exchange of the bromo-substituent.

Another theoretical pathway could involve an initial reaction at the C3 position of the thiophene ring (adjacent to the bromine), followed by a cyclization involving the ethanol side chain. The viability of these approaches would be highly dependent on the specific reaction conditions and the nature of the introduced side chain.

Intermediate in the Synthesis of Advanced Chemical Targets

The true value of a building block is often demonstrated in its ability to serve as a key intermediate in the synthesis of more complex and functionally rich molecules. 2-Thiopheneethanol, 4-bromo-5-methyl- possesses the necessary attributes to be a valuable precursor in several areas of chemical research.

The bromine atom on the thiophene ring is a key functional group that allows for the introduction of a wide variety of substituents through cross-coupling reactions. For instance, Suzuki, Stille, and Sonogashira couplings could be employed to attach aryl, vinyl, or alkynyl groups at the 4-position of the thiophene ring. These reactions are fundamental in the construction of complex organic molecules.

The ethanol side chain provides another point for diversification. It can be converted into an ether, ester, amine, or other functional groups, which can then be used to connect to other parts of a larger target molecule. The methyl group at the 5-position, while less reactive, can influence the electronic properties and steric environment of the thiophene ring, which could be beneficial in controlling the regioselectivity of certain reactions.

Table 2: Potential Cross-Coupling Reactions at the C4-Position

Coupling Reaction Reagent Introduced Group Potential Product Class
Suzuki Coupling Arylboronic acid Aryl group Biaryl-substituted thiophenes
Stille Coupling Organostannane Various organic groups Functionalized thiophenes
Sonogashira Coupling Terminal alkyne Alkynyl group Alkynylthiophenes

Thiophene-containing compounds have a rich history in both agrochemical and material science research. The thiophene scaffold is a known bioisostere for the benzene (B151609) ring and is present in a number of commercial pesticides and herbicides. While there is no specific research implicating 2-Thiopheneethanol, 4-bromo-5-methyl- in agrochemical development, its structure suggests it could be a useful intermediate for creating libraries of novel thiophene derivatives for biological screening. The combination of the bromo- and ethanol functionalities allows for the systematic variation of substituents to explore structure-activity relationships.

In the realm of material science, thiophene-based molecules are the building blocks for conducting polymers and organic electronic materials. The bromine atom on 2-Thiopheneethanol, 4-bromo-5-methyl- could be utilized in polymerization reactions, such as Kumada or Stille cross-coupling, to synthesize polythiophenes. The ethanol side chain could be used to tune the solubility and processing characteristics of the resulting polymers, or it could be functionalized to introduce specific electronic or self-assembly properties. Again, it is important to note that these are potential applications based on the known chemistry of similar compounds, as direct research on this specific molecule in material science is not currently available.

Future Directions and Emerging Research Areas

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

Machine learning models are also showing remarkable promise in predicting reaction outcomes and yields with a high degree of accuracy. nih.govnih.gov By training these models on large datasets of thiophene (B33073) reactions, it would be possible to predict the reactivity of the bromo, methyl, and ethanol (B145695) groups on the 2-Thiopheneethanol (B144495), 4-bromo-5-methyl- core. This predictive power would allow researchers to prioritize experimental conditions with the highest probability of success, thereby accelerating the discovery of new derivatives and applications. Furthermore, ML algorithms can identify subtle patterns in reactivity that may not be apparent to human chemists, leading to the discovery of entirely new transformations for this class of compounds.

Interactive Data Table: Potential AI/ML Applications for 2-Thiopheneethanol, 4-bromo-5-methyl-

AI/ML Application Potential Benefit for 2-Thiopheneethanol, 4-bromo-5-methyl-
Retrosynthesis Prediction Design of novel and efficient synthetic routes.
Reaction Yield Prediction Optimization of reaction conditions for derivatization.
Reactivity Mapping Identification of selective functionalization pathways.

Exploration in Photoredox and Electrochemistry Mediated Transformations

Modern synthetic methods are increasingly moving towards more sustainable and efficient technologies, with photoredox and electrochemistry at the forefront. These techniques offer mild reaction conditions and unique reactivity patterns, opening up new avenues for the functionalization of molecules like 2-Thiopheneethanol, 4-bromo-5-methyl-.

Photoredox catalysis, which uses visible light to initiate chemical reactions, has proven to be a powerful tool for C-H functionalization. For 2-Thiopheneethanol, 4-bromo-5-methyl-, this could enable the direct modification of the thiophene ring or the ethyl sidechain, bypassing the need for pre-functionalized starting materials. The bromine atom on the thiophene ring also presents an opportunity for photoredox-mediated cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Electrochemistry provides another powerful platform for the selective transformation of functional groups. The electrochemical oxidation or reduction of 2-Thiopheneethanol, 4-bromo-5-methyl- could lead to a variety of interesting products. For instance, the electrochemical coupling of the thiophene ring could lead to the formation of novel oligomeric or polymeric materials with interesting electronic properties. acs.org The alcohol functionality could also be targeted through electrochemical oxidation to form the corresponding aldehyde or carboxylic acid, providing a gateway to a host of new derivatives.

Potential in Self-Assembled Systems and Supramolecular Chemistry

The molecular structure of 2-Thiopheneethanol, 4-bromo-5-methyl- possesses key features that make it an attractive building block for the construction of self-assembled systems and supramolecular materials. The thiophene ring can participate in π-π stacking interactions, while the ethanol group is capable of forming hydrogen bonds. The bromine atom introduces the possibility of halogen bonding, a directional non-covalent interaction that is increasingly being used to control the assembly of molecules in the solid state. acs.orgtuni.fiacs.org

The interplay of these different non-covalent interactions could be harnessed to direct the self-assembly of 2-Thiopheneethanol, 4-bromo-5-methyl- into a variety of well-defined nanostructures, such as fibers, sheets, or vesicles. nih.gov These supramolecular structures could exhibit interesting properties, such as charge transport or chirality, making them suitable for applications in organic electronics or sensing. The ability to tune the self-assembly process by modifying the molecular structure or changing the environmental conditions would provide a high degree of control over the final properties of the material.

Interactive Data Table: Supramolecular Interactions of 2-Thiopheneethanol, 4-bromo-5-methyl-

Functional Group Potential Non-Covalent Interaction
Thiophene Ring π-π Stacking
Ethanol Group Hydrogen Bonding
Bromine Atom Halogen Bonding

Applications in Solid-Phase Synthesis and Combinatorial Chemistry

Solid-phase synthesis and combinatorial chemistry are powerful tools for the rapid generation of large libraries of compounds for drug discovery and materials science. The structure of 2-Thiopheneethanol, 4-bromo-5-methyl- makes it an ideal scaffold for such applications. The bromine atom provides a handle for attachment to a solid support, while the ethanol group can be used as a point of diversification.

For example, the molecule could be attached to a resin via the bromo-position, and then the alcohol could be reacted with a variety of building blocks to generate a library of thiophene-based esters or ethers. Alternatively, the alcohol could be used to attach the molecule to the solid support, and the bromine atom could be used in a variety of cross-coupling reactions to introduce diversity. The generation of such a library of 2-Thiopheneethanol, 4-bromo-5-methyl- derivatives would allow for the high-throughput screening of these compounds for a wide range of biological activities or material properties. The thiophene core is a well-known privileged scaffold in medicinal chemistry, and a library of novel thiophene derivatives could lead to the discovery of new drug candidates.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 4-bromo-5-methyl-2-thiopheneethanol, and how should data be interpreted?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. The bromine atom at C4 and methyl at C5 will split aromatic protons (thiophene ring) into distinct patterns. For example, coupling constants (e.g., J=3.8HzJ = 3.8 \, \text{Hz} for thiophene protons) and chemical shifts (e.g., C-Br at ~110 ppm in 13C^{13}C) should align with analogous bromothiophene derivatives .
  • IR : Identify O-H (broad ~3200–3400 cm1^{-1}) and C-Br (600–800 cm1^{-1}) stretches.
  • Mass Spectrometry : Look for molecular ion peaks at m/z 206 (C7_7H9_9BrOS) and fragments like [M-Br]+^+ (m/z 127).
  • Data Table :
TechniqueKey Peaks/ShiftsExpected Values
1H^1H-NMRThiophene protonsδ 6.8–7.2 (multiplet)
13C^{13}C-NMRC-Brδ ~110 ppm
IRC-Br stretch650–750 cm1^{-1}

Q. How can crystallographic tools like SHELXL and WinGX aid in resolving the crystal structure of 4-bromo-5-methyl-2-thiopheneethanol?

  • Methodological Answer :

  • SHELXL : Refine X-ray diffraction data by optimizing anisotropic displacement parameters for Br and S atoms. Use the L.S. command to handle heavy-atom effects and validate hydrogen bonding (e.g., O-H···S interactions) .
  • WinGX : Visualize thermal ellipsoids via ORTEP-3 to assess disorder in the methyl or bromine positions. The GUI simplifies merging datasets from twinned crystals, common in brominated compounds .
  • Critical Step : Cross-validate refined coordinates against spectroscopic data to resolve ambiguities (e.g., confirming Br vs. Cl misassignment).

Q. What synthetic routes are optimal for introducing bromine and methyl groups at C4 and C5 of 2-thiopheneethanol?

  • Methodological Answer :

  • Bromination : Use NBS (N-bromosuccinimide) in DMF at 0–5°C to selectively brominate C4. Monitor regioselectivity via TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .
  • Methylation : Employ Meerwein-Ponndorf-Verley reduction on pre-methylated intermediates (e.g., 5-methyl-2-thiophenecarbaldehyde) using Al(OiPr)3_3 and isopropanol .
  • Purification : Use flash chromatography (silica gel, gradient elution) followed by recrystallization in ethanol/water (yield ~60–75%).

Advanced Research Questions

Q. How can contradictory NMR and X-ray data for 4-bromo-5-methyl-2-thiopheneethanol be resolved?

  • Methodological Answer :

  • Step 1 : Verify solvent purity (e.g., residual DMSO in NMR samples may shift peaks).
  • Step 2 : Compare experimental NMR shifts with DFT-calculated values (e.g., Gaussian09 with B3LYP/6-311+G(d,p)) to identify misassignments .
  • Step 3 : Re-examine X-ray data for disorder or twinning. Use SHELXL’s TWIN command to model pseudo-merohedral twinning .
  • Example : A 5°C discrepancy in melting point (reported mp 123–126°C vs. observed 118–120°C) may indicate polymorphic forms .

Q. What strategies mitigate toxicity risks in pharmacological applications of thiophene derivatives like 4-bromo-5-methyl-2-thiopheneethanol?

  • Methodological Answer :

  • In Silico Screening : Use Schrödinger’s ADMET Predictor to assess hepatotoxicity (e.g., CYP450 inhibition) and mutagenicity (Ames test profiles) .
  • Structural Modifications : Replace the bromine with less toxic substituents (e.g., Cl or CF3_3) while maintaining bioactivity. Validate via SAR studies .
  • In Vitro Assays : Test cytotoxicity on HepG2 cells (IC50_{50} > 50 µM acceptable) and monitor reactive metabolites via glutathione trapping .

Q. How can reaction mechanisms for bromine displacement in 4-bromo-5-methyl-2-thiopheneethanol be elucidated under catalytic conditions?

  • Methodological Answer :

  • Kinetic Studies : Perform Hammett analysis with para-substituted arylboronic acids in Suzuki-Miyaura couplings. A ρ value >1 indicates a nucleophilic aromatic substitution (SN_NAr) pathway .
  • Isotopic Labeling : Use 18O^{18}O-labeled ethanol to track etherification byproducts via GC-MS.
  • DFT Modeling : Calculate transition-state energies for Br vs. O leaving groups (e.g., using Gaussian09). A lower ΔG‡ for Br displacement confirms SN_NAr dominance .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the synthesis of 4-bromo-5-methyl-2-thiopheneethanol?

  • Methodological Answer :

  • Factor 1 : Reaction temperature fluctuations (±5°C) during bromination alter NBS reactivity.
  • Factor 2 : Purity of starting material (2-thiopheneethanol) affects regioselectivity. Use HPLC (≥98% purity, C18 column) to pre-screen .
  • Resolution : Optimize via DoE (Design of Experiments), varying equivalents of NBS (1.0–1.2 eq) and reaction time (2–6 hrs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.